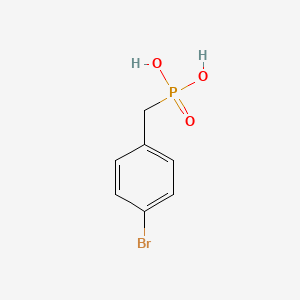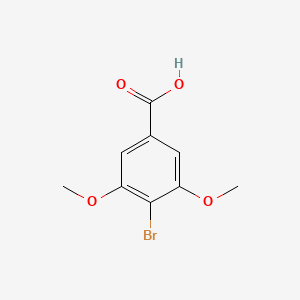
(4-bromophenyl)methylphosphonic Acid
Descripción general
Descripción
“(4-bromophenyl)methylphosphonic Acid” is a chemical compound with the linear formula C6H6BrO3P . It has a molecular weight of 236.991 . This compound is part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of phosphonic acids can be achieved through various methods. One of the most effective methods is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method involves the selective esterification of phosphonic acids .Molecular Structure Analysis
The molecular structure of “(4-bromophenyl)methylphosphonic Acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .Chemical Reactions Analysis
Phosphonic acids, including “(4-bromophenyl)methylphosphonic Acid”, can undergo various chemical reactions. For instance, they can undergo selective esterification processes to form mono- and diesters . The reaction course is significantly influenced by temperature .Aplicaciones Científicas De Investigación
Antibiotic and Antiviral Agents
Phosphonic acids, including (4-bromophenyl)methylphosphonic acid, are known for their bioactive properties. They have been utilized in the development of antibiotic and antiviral agents due to their structural analogy with the phosphate moiety. This similarity allows them to interfere with biological processes that are essential for the survival of pathogens .
Bone Targeting
The phosphonate group in (4-bromophenyl)methylphosphonic acid has a strong affinity for calcium ions, which makes it useful for bone targeting. This application is particularly relevant in medical imaging and treatment of bone-related diseases, where the compound can be used to deliver therapeutic agents directly to bone tissue .
Supramolecular Materials
Due to its coordination properties, (4-bromophenyl)methylphosphonic acid can be employed in the design of supramolecular materials. These materials have potential applications in the creation of novel nanostructures and nanodevices, which can be used in various fields such as electronics and biotechnology .
Surface Functionalization
The compound’s ability to form strong bonds with metal surfaces is leveraged in surface functionalization. This is important for modifying the surface properties of materials to enhance their durability, reactivity, and biocompatibility. It’s particularly valuable in the development of sensors and catalysts .
Catalysts and Ion Exchange Materials
(4-bromophenyl)methylphosphonic acid can act as a catalyst in various chemical reactions due to its phosphonic acid group. Additionally, it can be used in ion exchange materials, which are crucial in water treatment processes and purification systems .
Polymer Components
This compound is also incorporated into polymers to impart specific properties such as water solubility, flame retardancy, and chemical resistance. These polymers are used in a wide range of applications, including paints, adhesives, and flame-retardant materials .
Safety and Hazards
The safety data sheet for a similar compound, Methylphosphonic acid, suggests that it can be harmful if swallowed and can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Direcciones Futuras
Phosphonic acids, including “(4-bromophenyl)methylphosphonic Acid”, have a wide range of applications in various fields such as agriculture, medicine, and as markers of chemical warfare agents . Their synthesis methods continue to be improved, enabling the introduction of a large variety of substitution patterns .
Propiedades
IUPAC Name |
(4-bromophenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSDTRXBGITXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378624 | |
| Record name | (4-bromophenyl)methylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)methylphosphonic Acid | |
CAS RN |
40962-34-3 | |
| Record name | (4-bromophenyl)methylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can (4-bromobenzyl)phosphonic acid be utilized in the synthesis of nanocomposites?
A1: (4-Bromobenzyl)phosphonic acid acts as a crucial bifunctional ligand in synthesizing semiconducting organic-inorganic nanocomposites. [] Its two terminal functional groups enable a two-step process:
- Coordination with Cadmium: The phosphonic acid group readily coordinates with cadmium, forming Cd-phosphonic acid complexes. []
- Click Reaction: The bromide moiety can be substituted with an azide group, facilitating a subsequent click reaction with ethynyl-terminated polymers like poly(3-hexylthiophene) (P3HT). This reaction forms Cd-P3HT complexes. []
Q2: How does the concentration of (4-bromobenzyl)phosphonic acid influence the morphology of the synthesized nanocrystals?
A2: The research demonstrates that manipulating the concentration of both the Cd-P3HT complexes (synthesized using (4-bromobenzyl)phosphonic acid) and free (4-bromobenzyl)phosphonic acid allows for control over the final morphology of the CdSe nanocrystals within the nanocomposite. []
- CdSe Quantum Dots: Utilizing Cd-P3HT complexes alone leads to the formation of CdSe quantum dots. []
- Multi-Branched CdSe Nanocrystals: Introducing additional (4-bromobenzyl)phosphonic acid alongside the Cd-P3HT complexes, in a 1:1 ratio, results in the formation of multi-branched CdSe nanocrystals. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)



![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)



![N1,N1-Dimethyl-4-[(Isopropylamino)Methyl]Aniline](/img/structure/B1272644.png)

